molecular formula C14H16O3 B8701625 Benzyl 3-oxocyclohexanecarboxylate

Benzyl 3-oxocyclohexanecarboxylate

Cat. No.: B8701625
M. Wt: 232.27 g/mol
InChI Key: CHIOEOLAODNQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

benzyl 3-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C14H16O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

CHIOEOLAODNQQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-oxocyclohexane carboxylic acid (1.5 g, 10.6 mmol) in CH2Cl2 (35 mL) were added DMAP (0.129 g, 1.06 mmol), EDC (4.05 g, 21.1 mmol), and BnOH (1.2 mL, 11.6 mmol). The reaction was maintained at ambient temperature for 1 h. The reaction was further diluted with CH2Cl2, and then washed with saturated aqueous NaHCO3, followed by brine. The organic layer was separated, dried with MgSO4, filtered, and concentrated. The resulting crude product was used in the next step without further purification. LCMS: calculated for C14H16O3 232.28, observed m/e 233.1 (M+H)+ 255.0 (M+Na) (Rt 1.74/4 min).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.129 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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